
ピボセロド
概要
説明
ピボセロドは、セロトニンの受容体である5-ヒドロキシトリプタミン受容体4の選択的アンタゴニストです。 当初は、グラクソ・スミスクラインによって、心房細動と過敏性腸症候群の治療のために開発されました 。 ピボセロドは、慢性心不全の治療における可能性についても調査されています .
科学的研究の応用
Cardiac Applications
Heart Failure Treatment
Piboserod has been primarily studied for its effects on heart failure. A notable clinical trial assessed its impact on left ventricular function in patients with symptomatic heart failure. In this double-blind, placebo-controlled study, patients were treated with either piboserod (80 mg) or placebo for 24 weeks. The primary endpoint was the change in left ventricular ejection fraction (LVEF), measured via cardiac magnetic resonance imaging (MRI).
- Results :
- Piboserod significantly increased LVEF by 1.7% compared to placebo (P = 0.020).
- The reduction in end-systolic volume from 165 mL to 158 mL was also observed (P = 0.060).
- No significant changes were noted in neurohormones, quality of life, or exercise tolerance, but more adverse events were reported in the piboserod group, although specific safety issues could not be identified due to small sample sizes .
Table 1: Summary of Heart Failure Study Results
Parameter | Piboserod Group (n=67) | Placebo Group (n=70) | p-value |
---|---|---|---|
Change in LVEF | +1.7% | Baseline | 0.020 |
End-systolic volume (mL) | 158 | Baseline | 0.060 |
Quality of Life Improvement | No significant change | N/A | N/A |
Gastrointestinal Applications
Irritable Bowel Syndrome (IBS)
Piboserod has also been investigated for the treatment of irritable bowel syndrome. The mechanism involves antagonizing the effects of serotonin on gastrointestinal motility, which is thought to play a role in IBS pathophysiology.
- Clinical Findings : Early studies suggested that piboserod could reduce the frequency and severity of IBS symptoms by modulating peristaltic reflexes and reducing serotonin-induced defecation . However, development for this indication was ultimately discontinued due to insufficient efficacy and safety concerns.
Atrial Fibrillation
Piboserod was under investigation for atrial fibrillation due to its action on serotonin receptors present in human atrial cells, which can influence arrhythmias.
作用機序
ピボセロドは、5-ヒドロキシトリプタミン受容体4の特定のアンタゴニストとして作用します。この受容体を遮断することにより、ピボセロドは、蠕動反射と排便に対するセロトニンの影響を抑制し、これは過敏性腸症候群などの状態に有益です。 心臓では、ピボセロドは、心不全を起こした心筋のセロトニンに対する反応性を低下させ、これにより、慢性心不全の患者の心臓機能を改善するのに役立ちます .
生化学分析
Biochemical Properties
Piboserod acts as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor . The 5-HT4 receptor antagonists, like Piboserod, are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies .
Cellular Effects
The cellular effects of Piboserod are primarily related to its antagonistic action on the 5-HT4 receptor . As 5-HT4 receptors are present in human atrial cells, when stimulated, they may cause atrial arrhythmias .
Molecular Mechanism
The molecular mechanism of Piboserod involves its action as a specific antagonist of the 5-HT4 receptor . By blocking this receptor, Piboserod can inhibit the ability of serotonin to sensitize the peristaltic reflex and induce defecation .
Temporal Effects in Laboratory Settings
placebo .
Metabolic Pathways
Specific metabolic pathways involving Piboserod are not mentioned in the search results. Given its role as a 5-HT4 receptor antagonist, it’s likely that Piboserod interacts with the serotonin system in the body .
Transport and Distribution
Given its role as a 5-HT4 receptor antagonist, it’s likely that Piboserod interacts with the serotonin system in the body .
Subcellular Localization
Given its role as a 5-HT4 receptor antagonist, it’s likely that Piboserod interacts with the serotonin system in the body .
準備方法
合成経路と反応条件
ピボセロドの合成には、いくつかの重要なステップが含まれます。出発物質は通常、インドール誘導体であり、アルキル化、環化、アミド化などの反応を複数段階経て、最終生成物が得られます。 反応条件は、目的の生成物を高純度で得るために、多くの場合、有機溶媒、触媒、特定の温度制御の使用を伴います .
工業的製造方法
ピボセロドの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性とコスト効率を最適化するために、多くの場合、連続フロー反応器と自動化システムを使用して反応パラメータを制御します。 品質管理の措置は、最終生成物の整合性と安全性を確保するために、さまざまな段階で実施されています .
化学反応の分析
反応の種類
ピボセロドは、次のようなさまざまな種類の化学反応を起こします。
酸化: ピボセロドは、特定の条件下で酸化されて、さまざまな酸化誘導体になり得ます。
還元: 還元反応は、ピボセロドの官能基を変性させるために使用でき、異なるアナログを生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主な生成物
これらの反応によって生成される主な生成物には、官能基が変性したピボセロドのさまざまな誘導体が含まれ、これらの誘導体は異なる薬理学的特性を持つ可能性があります .
科学研究への応用
ピボセロドは、その潜在的な治療用途のために、広範囲にわたって研究されてきました。研究の主な分野の一部は次のとおりです。
心臓病学: ピボセロドは、特に慢性心不全の患者における心臓機能への影響について調査されてきました。
消化器病学: ピボセロドは、消化管のセロトニン受容体を調節することにより、過敏性腸症候群の治療における可能性について研究されてきました.
類似化合物との比較
ピボセロドは、5-ヒドロキシトリプタミン受容体4の選択的アンタゴニストとしての独自性を備えています。類似の化合物には次のようなものがあります。
シサプリド: 別の5-ヒドロキシトリプタミン受容体4アンタゴニストですが、安全性のプロファイルが異なります。
テガセロド: 5-ヒドロキシトリプタミン受容体4の部分アゴニストで、同様の消化器系の状態に使用されます。
プルカロプリド: 選択的5-ヒドロキシトリプタミン受容体4アゴニストで、慢性便秘に使用されます.
生物活性
Piboserod, also known as SB-207266, is a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Initially investigated for its potential in treating atrial fibrillation and irritable bowel syndrome (IBS), it has been the subject of various studies focusing on its biological activity, particularly in cardiac and gastrointestinal contexts. This article delves into the biological activity of piboserod, summarizing key research findings, mechanisms of action, and clinical implications.
Piboserod functions primarily as an antagonist at the 5-HT4 receptor, a G-protein coupled receptor that mediates various physiological processes through serotonin signaling. By blocking this receptor, piboserod is thought to inhibit serotonin-induced effects on gastrointestinal motility and cardiac function.
Key Actions
- Antagonism of 5-HT4 Receptors : Piboserod inhibits the action of serotonin at 5-HT4 receptors, which are implicated in modulating peristalsis and defecation in the gastrointestinal tract .
- Cardiac Effects : In the heart, blockade of 5-HT4 receptors may prevent arrhythmias and improve left ventricular function by reducing remodeling associated with heart failure .
Pharmacological Profile
The pharmacological profile of piboserod includes various parameters relevant to its biological activity:
Property | Measurement |
---|---|
Average Weight | 369.50 g/mol |
Chemical Formula | C22H31N3O2 |
IC50 (nM) | 0.63 |
Ki (nM) | 0.158 |
Clinical Indications | Atrial fibrillation, IBS |
Heart Failure Trials
A significant study evaluated the effects of piboserod on left ventricular function in patients with symptomatic heart failure. The trial involved:
- Participants : 137 patients randomized to receive either piboserod (80 mg) or placebo for 24 weeks.
- Primary Endpoint : Left ventricular ejection fraction (LVEF) measured by cardiac MRI.
- Results : Piboserod treatment resulted in a statistically significant increase in LVEF by 1.7% compared to placebo (P = 0.020). However, no significant changes were observed in neurohormonal markers or quality of life measures .
Gastrointestinal Studies
Piboserod was previously evaluated for IBS treatment but development was halted due to insufficient efficacy results. The drug's mechanism as a 5-HT4 antagonist suggested potential benefits in enhancing gastrointestinal motility; however, clinical outcomes did not support continued development for this indication .
Safety Profile
While some studies reported adverse events associated with piboserod use, specific safety issues could not be conclusively identified due to small sample sizes. Notably, there was a trend towards increased adverse events compared to placebo groups .
特性
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCSJPATKXABRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165129 | |
Record name | Piboserod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Piboserod appears to act as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor. The 5-HT4 receptor antagonists are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies. As 5-HT4 receptors are present in human atrial cells and when stimulated may cause atrial arrhythmias, piboserod was under investigation in clinical trials for atrial fibrillation. | |
Record name | Piboserod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
152811-62-6 | |
Record name | Piboserod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152811-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piboserod [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piboserod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piboserod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIBOSEROD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。